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Compound of Interest

Compound Name: 4-lodo-2-(methylthio)pyrimidine

Cat. No.: B072567

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-lodo-2-
(methylthio)pyrimidine, a valuable building block in medicinal chemistry and drug
development, starting from the readily available 2-(methylthio)pyrimidine. The synthesis is a
two-step process involving the formation of an intermediate, 2-(methylthio)pyrimidin-4-one,
followed by a halogenation and subsequent halogen exchange to yield the final product.

Reaction Scheme

The overall synthetic pathway is illustrated below:
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Caption: Overall reaction scheme for the synthesis of 4-lodo-2-(methylthio)pyrimidine.

Experimental Protocols
Step 1: Synthesis of 2-(Methylthio)pyrimidin-4-one
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This procedure outlines the S-methylation of 2-thiouracil to produce 2-(methylthio)pyrimidin-4-
one.[1][2]

Materials and Reagents:

Molar Mass ( g/mol

Reagent | Quantity Moles
2-Thiouracil 128.15 33.34¢g 0.26
Sodium Hydroxide

40.00 20.8g 0.52
(NaOH)
Methyl lodide (CHsl) 141.94 18.5mL (42.2 g) 0.30
Glacial Acetic Acid 60.05 As needed
Deionized Water 18.02 183 mL + for washing

Procedure:

 In a suitable reaction vessel, dissolve 20.8 g of sodium hydroxide in 183 mL of deionized
water.

 To this solution, add 33.3 g of 2-thiouracil and stir until all solids are dissolved.

e Cool the reaction mixture to 0 °C in an ice bath.

e Slowly add 18.5 mL of methyl iodide to the cooled solution.

¢ Allow the reaction mixture to warm to room temperature and stir for 16 hours.
 After the reaction is complete, cool the pale yellow solution to 0 °C in an ice bath.

« Acidify the solution by the dropwise addition of glacial acetic acid until a white precipitate
forms.

o Collect the white precipitate by vacuum filtration.

» Wash the collected solid with three portions of cold deionized water (150 mL each).
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e Dry the product under vacuum to afford 2-(methylthio)pyrimidin-4-one as a white powder.
Expected Yield: Approximately 37.4 g (98%).

Step 2: Synthesis of 4-lodo-2-(methylthio)pyrimidine

This two-part procedure first describes the conversion of 2-(methylthio)pyrimidin-4-one to the 4-
chloro intermediate, followed by a halogen exchange (Finkelstein reaction) to yield the final 4-
iodo product.

Part A: Synthesis of 4-Chloro-2-(methylthio)pyrimidine
This protocol is a general method for the chlorination of pyrimidin-4-ones.[3][4]

Materials and Reagents:

Molar Mass ( g/mol

Reagent | Quantity Moles
2-
(Methylthio)pyrimidin- 142.18 1429 0.10
4-one
Phosphorus

153.33 50 mL (92 g) 0.60

Oxychloride (POCls)

N,N-Dimethylaniline 121.18 10 mL

Procedure:

In a round-bottom flask equipped with a reflux condenser and a gas trap, add 14.2 g of 2-
(methylthio)pyrimidin-4-one to 50 mL of phosphorus oxychloride.

Carefully add 10 mL of N,N-dimethylaniline to the mixture.

Heat the reaction mixture to reflux and maintain for 4 hours.

After cooling to room temperature, slowly and carefully pour the reaction mixture onto
crushed ice.
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Extract the aqueous mixture with three portions of diethyl ether (100 mL each).

Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed
by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to obtain the crude 4-chloro-2-(methylthio)pyrimidine.

Part B: Synthesis of 4-lodo-2-(methylthio)pyrimidine (Finkelstein Reaction)

This protocol describes the halogen exchange reaction to produce the final iodo-pyrimidine.[5]

[E][71[8]

Materials and Reagents:

Molar Mass ( g/mol

Reagent | Quantity Moles
4-Chloro-2-

) o 160.62 16.1 g (crude) ~0.10
(methylthio)pyrimidine
Sodium lodide (Nal) 149.89 225¢ 0.15
Acetone 58.08 200 mL

Procedure:

Dissolve the crude 4-chloro-2-(methylthio)pyrimidine in 200 mL of acetone in a round-bottom
flask.

Add 22.5 g of sodium iodide to the solution.

Heat the mixture to reflux and maintain for 12 hours. A precipitate of sodium chloride will
form.

After cooling to room temperature, filter off the precipitated sodium chloride.

Remove the acetone from the filtrate under reduced pressure.
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» Dissolve the residue in ethyl acetate and wash with a 5% sodium thiosulfate solution to
remove any remaining iodine, followed by a wash with brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

e The crude product can be purified by column chromatography on silica gel using a
hexane/ethyl acetate gradient to yield pure 4-iodo-2-(methylthio)pyrimidine.

Data Presentation

Summary of Reaction Parameters and Yields:

. Key Temperat ) .
Step Reaction Solvent Time Yield (%)
Reagents ure
S- NaOH,
1 ] Water 0°Cto RT 16 h ~98
Methylation  CHal
POCIs,
Chlorinatio N,N-
2A ) Neat Reflux 4h -
n Dimethylan
iline
2B lodination Nal Acetone Reflux 12 h Variable

Logical Workflow

The logical progression of the synthesis is outlined in the following diagram:
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Caption: Experimental workflow for the synthesis of 4-lodo-2-(methylthio)pyrimidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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